Coniel

説明

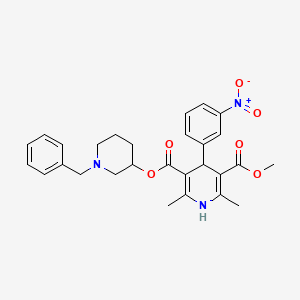

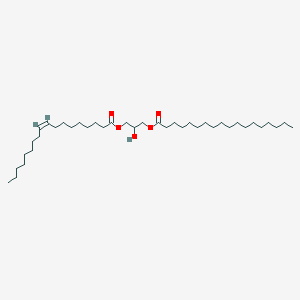

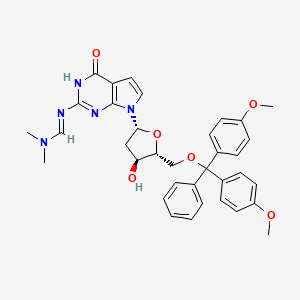

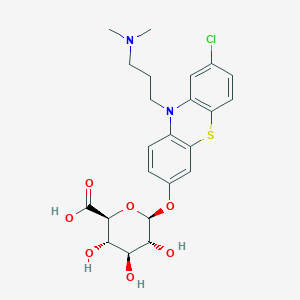

Conielは、ベニジピンとしても知られており、合成されたジヒドロピリジン系カルシウムチャネルブロッカーです。主に高血圧と狭心症の治療に使用されます。 This compoundの化学式は、1,4-ジヒドロ-2,6-ジメチル-4-(3-ニトロフェニル)-3,5-ピリジンジカルボン酸メチル1-(フェニルメチル)-3-ピペリジニルエステル塩酸塩 です。 日本において、協和発酵キリンにより開発され、いくつかのアジア諸国で販売されています .

準備方法

Conielは、さまざまな化学中間体の反応を含む多段階プロセスによって合成されます反応条件には、溶媒、触媒、特定の温度および圧力設定の使用が含まれることが多く、目的の生成物を高純度かつ高収率で得るために必要です .

化学反応の分析

Conielは、次のようないくつかの種類の化学反応を起こします。

酸化: this compoundは、使用される試薬や条件に応じて、さまざまな酸化生成物を生成するように酸化される可能性があります。

還元: 還元反応により、this compoundは、薬理学的特性が異なる還元型に変換される可能性があります。

置換: This compoundは、置換反応を起こし、その官能基の1つ以上が他の基に置き換えられる場合があります。これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

This compoundは、次のような幅広い科学研究への応用があります。

化学: this compoundは、カルシウムチャネルブロッカーとその作用機序の研究においてモデル化合物として使用されます。

生物学: this compoundに関する研究には、細胞プロセスへの影響とさまざまな疾患の治療における潜在的な使用が含まれます。

医学: This compoundは、高血圧、狭心症、その他の心臓血管疾患の治療における治療効果について広範囲にわたって研究されています.

科学的研究の応用

Coniel has a wide range of scientific research applications, including:

Chemistry: this compound is used as a model compound in studies of calcium channel blockers and their mechanisms of action.

Biology: Research on this compound includes its effects on cellular processes and its potential use in treating various diseases.

作用機序

Conielは、L型、N型、T型のカルシウムチャネルを阻害することで効果を発揮します。この阻害は、細胞へのカルシウムイオンの流入を減らし、血管拡張と血圧の低下につながります。 This compoundの細胞膜への高い親和性と血管選択性は、その持続的な薬理学的活性に寄与しています 。 さらに、this compoundは、一酸化窒素の産生を促進することが示されており、これはさらにその心臓保護効果に寄与しています .

類似化合物との比較

Conielは、3種類のカルシウムチャネル阻害と持続的な活性により、カルシウムチャネルブロッカーの中でユニークです。類似の化合物には、次のようなものがあります。

アムロジピン: 別のジヒドロピリジン系カルシウムチャネルブロッカーですが、作用機序と薬物動態が異なります。

ニフェジピン: this compoundと比較して作用時間が短いジヒドロピリジン系カルシウムチャネルブロッカーです。

ジルチアゼム: 非ジヒドロピリジン系カルシウムチャネルブロッカーであり、治療用途が異なります。this compoundの細胞膜への高い親和性や複数の種類のカルシウムチャネルを阻害する能力など、独特の特性により、心臓血管疾患の治療における貴重な治療薬となっています.

特性

IUPAC Name |

5-O-(1-benzylpiperidin-3-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O6/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVNQOLPLYWLHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(N1)C)C(=O)OC2CCCN(C2)CC3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401107659 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91599-75-6 | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91599-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl 5-[1-(phenylmethyl)-3-piperidinyl] 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401107659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the primary mechanism of action of Coniel (Benidipine Hydrochloride)?

A1: this compound is a calcium antagonist with a 1,4‐dihydropyridine derivative structure []. It exerts its long-lasting antihypertensive effects by inhibiting voltage-dependent calcium channels []. This inhibition reduces calcium influx into vascular smooth muscle cells, leading to vasodilation and a decrease in blood pressure.

Q2: How does this compound compare to other calcium channel blockers in terms of its effects on heart rate and plasma norepinephrine levels?

A2: Studies in spontaneously hypertensive rats show that this compound has a less pronounced effect on heart rate compared to nifedipine, cilnidipine, and amlodipine []. While all four drugs exhibited similar antihypertensive effects, this compound did not significantly affect heart rate, whereas nifedipine and cilnidipine caused significant increases []. Additionally, this compound did not significantly affect plasma norepinephrine concentration, unlike nifedipine and amlodipine, which caused significant increases []. This suggests a potentially favorable side effect profile for this compound in terms of cardiac effects.

Q3: Beyond its antihypertensive effects, does this compound offer any other protective benefits?

A3: Research suggests that this compound may have protective effects against myocardial damage following ischemia and reperfusion injury []. In isolated perfused rat hearts, pretreatment with this compound improved post-ischemic contractile function and reduced the release of lactate dehydrogenase and creatine phosphokinase, markers of myocardial damage []. This cardioprotective effect is attributed partly to this compound's ability to protect vascular reactivity by preserving endothelium-dependent vasodilation and mitigating the augmented vasoconstrictor response often observed after ischemia-reperfusion injury [].

Q4: Does this compound demonstrate any antioxidative properties in hypertensive patients?

A4: Yes, studies indicate that this compound treatment leads to a decrease in plasma thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, in hypertensive patients []. This reduction in TBARS appears independent of this compound's antihypertensive effects, suggesting an additional mechanism for its cardiovascular benefits [].

Q5: How does dietary salt intake affect this compound's efficacy in managing hypertension?

A5: Interestingly, this compound demonstrates beneficial effects on blood pressure and autonomic nervous activity in hypertensive patients regardless of their salt intake []. While high salt intake can exacerbate hypertension and negatively impact autonomic function, this compound treatment effectively lowers blood pressure and improves autonomic balance in both high- and low-salt intake groups []. This suggests that this compound may be particularly beneficial for managing salt-sensitive hypertension.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Piperidinomethyl)pyridyl-2-oxy]-cis-2-butenamine](/img/structure/B1142523.png)

![6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine dihydrochloride](/img/structure/B1142527.png)

![(S)-2-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride](/img/structure/B1142528.png)

![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)